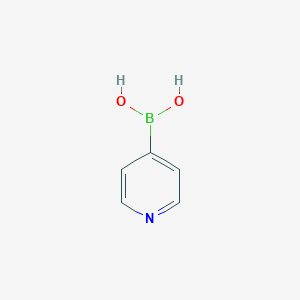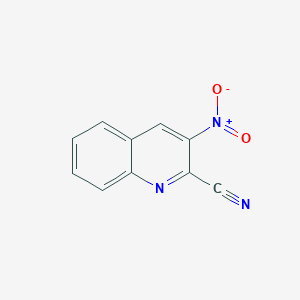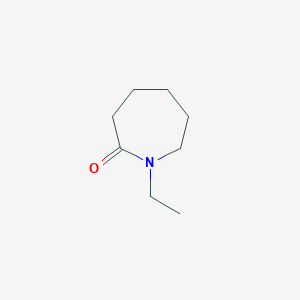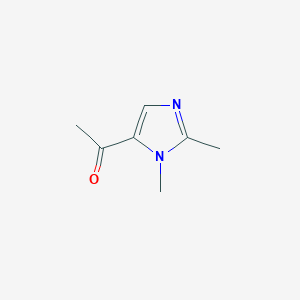
Pyridine-2-dithioperoxol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine-2-dithioperoxol (PDTP) is a sulfur-containing heterocyclic compound that has gained significant attention in scientific research due to its unique properties. PDTP is a potent oxidant that has been shown to have a wide range of applications in various fields, including organic synthesis, catalysis, and biochemistry. In
作用机制
Pyridine-2-dithioperoxol is a potent oxidant that can oxidize a wide range of organic and inorganic compounds. The mechanism of action of this compound involves the transfer of an oxygen atom from the peroxide group to the substrate, resulting in the formation of a sulfenic acid intermediate. The sulfenic acid intermediate can then undergo further oxidation to form a sulfinic acid or a sulfonic acid. The mechanism of action of this compound is highly dependent on the nature of the substrate and the reaction conditions.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. This compound can selectively oxidize cysteine residues in proteins, which can alter their activity and function. This compound has also been shown to induce apoptosis in cancer cells by disrupting the redox balance. This compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have neuroprotective effects by reducing oxidative stress in neuronal cells.
实验室实验的优点和局限性
Pyridine-2-dithioperoxol has several advantages for lab experiments. This compound is a highly selective oxidant that can selectively oxidize cysteine residues in proteins. This compound is also a potent oxidant that can oxidize a wide range of organic and inorganic compounds. However, this compound has some limitations for lab experiments. This compound is a highly reactive compound that can decompose rapidly in the presence of air or moisture. This compound is also a toxic compound that requires proper handling and disposal.
未来方向
Pyridine-2-dithioperoxol has several potential future directions for research. This compound can be further explored for its potential applications in organic synthesis and catalysis. This compound can also be further studied for its potential applications in biochemistry and medicine. This compound can be used as a tool for studying the redox regulation of proteins and enzymes. This compound can also be explored for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a sulfur-containing heterocyclic compound that has gained significant attention in scientific research due to its unique properties. This compound has a wide range of applications in various fields, including organic synthesis, catalysis, and biochemistry. This compound is a potent oxidant that can selectively oxidize cysteine residues in proteins and has several biochemical and physiological effects. This compound has several advantages for lab experiments but also has some limitations. This compound has several potential future directions for research, including its potential applications in medicine and therapeutic interventions.
合成方法
Pyridine-2-dithioperoxol can be synthesized by the reaction of pyridine-2-thiol with hydrogen peroxide in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes oxidation to form this compound. The yield of this compound can be improved by using excess hydrogen peroxide and a high concentration of the acid catalyst.
科学研究应用
Pyridine-2-dithioperoxol has been extensively studied for its potential applications in various fields of research. In organic synthesis, this compound has been used as a powerful oxidant for the conversion of alcohols to aldehydes or ketones. This compound has also been used as a catalyst for the oxidation of sulfides to sulfoxides and sulfones. In biochemistry, this compound has been used as a tool for studying the redox regulation of proteins and enzymes. This compound has been shown to selectively oxidize cysteine residues in proteins, which can alter their activity and function.
属性
CAS 编号 |
105988-28-1 |
|---|---|
分子式 |
C5H5NS2 |
分子量 |
143.2 g/mol |
IUPAC 名称 |
2-(disulfanyl)pyridine |
InChI |
InChI=1S/C5H5NS2/c7-8-5-3-1-2-4-6-5/h1-4,7H |
InChI 键 |
ROJBIOJYHVAOFT-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)SS |
规范 SMILES |
C1=CC=NC(=C1)SS |
同义词 |
2-Pyridinesulfenothioicacid(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-](/img/structure/B27327.png)


